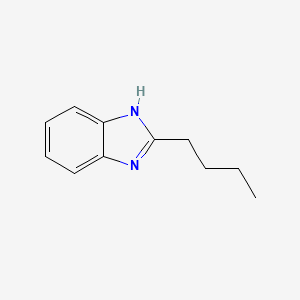

2-Butyl-1H-benzimidazole

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves condensation reactions, where o-phenylenediamine is reacted with carboxylic acids or their derivatives. A specific example includes the synthesis of methyl 1-n-butyl-2-(3,4-dichlorophenyl)-1H-benzimidazole-5-carboxylate through the condensation of methyl 3-amino-4-(n-butylamino)benzoate with an Na2S2O5 adduct of 3,4-dichlorobenzaldehyde, showcasing the diversity in substituents that can be introduced into the benzimidazole core (Arslan et al., 2004).

Molecular Structure Analysis

Detailed structural analyses of benzimidazole derivatives are often performed using spectroscopic methods and Density Functional Theory (DFT) calculations. For instance, N-Butyl-1H-benzimidazole was investigated experimentally and theoretically, revealing insights into its conjugation and structural organization, which are not significantly affected by the butyl substituent at the N position. DFT calculations at the B3LYP/6-311++G(d,p) level provided a good concurrence with experimental data, affirming the structure's stability and electronic properties (Kazachenko et al., 2022).

Chemical Reactions and Properties

Benzimidazole compounds engage in a variety of chemical reactions, reflecting their chemical properties. Synthesis and antioxidant properties of benzimidazole derivatives with isobornylphenol fragments demonstrated their capability to protect biomolecules and cells under conditions of acute oxidative stress, highlighting the antioxidant potential of substituted benzimidazoles (Dvornikova et al., 2019).

Physical Properties Analysis

The physical properties of benzimidazole derivatives, such as fluorescence and absorption, are significantly influenced by their molecular structure. For example, the study on 5-butyl-3,9-difluoro-5H-benzimidazo[1,2-a]benzimidazole provided insights into its optical properties, showing UV light absorption and fluorescence emission, which are key for applications in dye and optical materials (Bai et al., 2018).

Chemical Properties Analysis

The chemical properties of benzimidazole derivatives, such as reactivity and bonding, can be intricately studied through experimental and theoretical methods. A comprehensive study on N-Butyl-1H-benzimidazole used AIM, RDG, ELF, and LOL topological methods to analyze non-covalent interactions, further characterized by DFT calculations that included molecular electrostatic potential (MEP), Fukui functions, and natural bond orbital (NBO) analysis. These studies illuminate the electronic structure and reactive sites of benzimidazole derivatives, facilitating their application in various chemical contexts (Kazachenko et al., 2022).

Applications De Recherche Scientifique

Antiviral, Antimicrobial, and Antitumor Agents

- Scientific Field: Medicinal Chemistry

- Summary of Application: Benzimidazole derivatives, including N-Butyl-1H-benzimidazole, have shown biological activity as antiviral, antimicrobial, and antitumor agents .

- Methods of Application: The study involved both experimental and theoretical investigation of N-Butyl-1H-benzimidazole .

- Results: It has been shown that the presence of a butyl substituent in the N position does not significantly affect the conjugation and structural organization of benzimidazole .

Antioxidant Activity

- Scientific Field: Medicinal Chemistry

- Summary of Application: Many benzimidazoles, including those with a 2-aminobenzimidazole heterocycle, have been used in therapeutic practice due to their antioxidant activity .

- Methods of Application: The study involved the synthesis of new benzimidazoles with antitumor activity .

- Results: Many benzimidazoles have found application in therapeutic practice .

Electrolyte for Dye-Sensitized Solar Cells

- Scientific Field: Material Science

- Summary of Application: N-Butyl-1H-benzimidazole and its analogs have been investigated as an electrolyte with improved charge transfer capabilities for dye-sensitized solar cells .

- Methods of Application: The study involved the synthesis and testing of N-Butyl-1H-benzimidazole as an electrolyte in dye-sensitized solar cells .

- Results: The results of the study are not specified in the source .

Synthesis of N-(Fluoroalkyl)imidazolones

- Scientific Field: Organic Chemistry

- Summary of Application: N-Butyl-1H-benzimidazole has been used for the synthesis of N-(fluoroalkyl)imidazolones .

- Methods of Application: The study involved the synthesis of N-(fluoroalkyl)imidazolones using N-Butyl-1H-benzimidazole .

- Results: The results of the study are not specified in the source .

Chemotherapeutic Agents

- Scientific Field: Medicinal Chemistry

- Summary of Application: Benzimidazole derivatives have significant importance as chemotherapeutic agents in diverse clinical conditions .

- Methods of Application: The study involved the synthesis of benzimidazole derivatives and testing their bioactivity against many ailments .

- Results: Several promising therapeutic candidates are undergoing human trials, and some of these are going to be approved for clinical use .

Green Synthesis

- Scientific Field: Organic Chemistry

- Summary of Application: Benzimidazole derivatives have been synthesized using eco-friendly organic synthetic methods .

- Methods of Application: The study involved the use of biomass derivatives, reduction of toxic solvents, and reductions in waste production .

- Results: The results of the study are not specified in the source .

Safety And Hazards

Orientations Futures

Benzimidazoles have found wide application in organic and medicinal chemistry . The synthesis of benzimidazole derivatives has attracted much attention from chemists, and numerous articles on the synthesis of this class of heterocyclic compound have been reported over the years . This suggests that there is ongoing interest and potential for future research in this area.

Propriétés

IUPAC Name |

2-butyl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2/c1-2-3-8-11-12-9-6-4-5-7-10(9)13-11/h4-7H,2-3,8H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HITWHALOZBMLHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60207230 | |

| Record name | Benzimidazole, 2-butyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60207230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-Butyl-1H-benzimidazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033755 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>26.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24837372 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-Butyl-1H-benzimidazole | |

CAS RN |

5851-44-5 | |

| Record name | 2-Butyl-1H-benzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5851-44-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzimidazole, 2-butyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005851445 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzimidazole, 2-butyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60207230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENZIMIDAZOLE, 2-BUTYL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T9047MOT1H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Butyl-1H-benzimidazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033755 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

153 - 154 °C | |

| Record name | 2-Butyl-1H-benzimidazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033755 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(4-Methylphenyl)sulfonyl-1-piperazinyl]-2-thiophen-2-ylquinazoline](/img/structure/B1265329.png)

![methyl (1S,14S,15E,18S)-15-ethylidene-17-methyl-12-oxo-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraene-18-carboxylate](/img/structure/B1265331.png)

![(2R,3aR,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B1265348.png)